molecular formula C8H10N2O B042336 2-Amino-2-phenylacetamide CAS No. 700-63-0

2-Amino-2-phenylacetamide

Cat. No.: B042336
CAS No.: 700-63-0
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. Another method includes the reaction of phenylacetonitrile with hydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of various bioactive compounds, which then exert their effects through different biological pathways. For example, its derivatives may inhibit enzymes or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-2-phenylacetamide
  • Synonyms: α-Amino-benzeneacetamide, L-Phenylglycinamide (for the (S)-enantiomer)
  • CAS Number :
    • Racemic mixture: 700-63-0
    • (S)-enantiomer: 6485-52-5
  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol

Structural Features :

  • Comprises a phenyl group, an acetamide backbone, and an α-amino group, enabling diverse reactivity in organic synthesis .
  • The (S)-enantiomer exhibits chirality, critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Comparison with Structurally Related Compounds

2-Phenylacetamide

  • CAS : 103-81-1
  • Molecular Formula: C₈H₉NO
  • Molecular Weight : 135.16 g/mol
  • Key Differences: Lacks the α-amino group, reducing its utility in chiral synthesis. Primarily used in pharmaceuticals (e.g., urea cycle disorder treatments) and polymer industries .
  • Safety : Classified with precautionary measures for handling due to irritant properties .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • CAS : 51816-17-2
  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.34 g/mol
  • Key Differences: Contains a diethylaminoethyl substituent, enhancing solubility in polar solvents. Potential applications in drug delivery systems or as a ligand in coordination chemistry .

Methyl 2-Phenylacetoacetate

  • CAS : 16648-44-5
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.2 g/mol
  • Key Differences: Ester derivative with a ketone group; serves as a precursor in amphetamine synthesis. Lacks the amino group, limiting its role in peptide chemistry .

Ethyl 2-Phenylacetoacetate

  • CAS : 5413-05-8
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.2 g/mol
  • Key Differences :
    • Longer alkyl chain (ethyl vs. methyl) improves lipid solubility.
    • Used in forensic analysis and as a synthetic intermediate for stimulants .

Methyl 2-Amino-2-phenylacetate Hydrochloride

  • CAS : 15028-40-7
  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Key Differences :
    • Esterified form with a hydrochloride salt; enhances stability for storage.
    • Applied in peptide modification and as a chiral building block .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 700-63-0 C₈H₁₀N₂O 150.18 α-Amino, acetamide Chiral synthesis, intermediates
2-Phenylacetamide 103-81-1 C₈H₉NO 135.16 Acetamide Pharmaceuticals, polymers
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 51816-17-2 C₁₄H₂₂N₂O 234.34 Diethylaminoethyl, acetamide Drug delivery, ligands
Methyl 2-Phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.2 Ketone, ester Stimulant precursors
Ethyl 2-Phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.2 Ketone, ester Forensic analysis

Biological Activity

2-Amino-2-phenylacetamide, also known as (S)-2-amino-2-phenylacetamide, is a chiral compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C₈H₁₀N₂O
  • Molecular Weight: 150.18 g/mol
  • Chirality: The compound exhibits chirality due to the presence of a chiral center at the second carbon atom, influencing its interactions with biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can:

  • Inhibit Enzymatic Activity: It binds to the active sites of specific enzymes, thereby inhibiting their function and altering metabolic pathways.
  • Modulate Receptor Activity: The compound can interact with cellular receptors, affecting signal transduction pathways and influencing cellular responses.

Biological Activities

1. Antibacterial Activity:
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study evaluated several N-phenylacetamide derivatives against Xanthomonas oryzae and reported an effective concentration (EC₅₀) of 156.7 µM for one derivative, outperforming traditional agents like bismerthiazol . Scanning electron microscopy (SEM) confirmed that these compounds could disrupt bacterial cell membranes, leading to cell death.

2. Analgesic and Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. This potential has prompted further investigation into its use as a therapeutic agent in pain management.

3. Antiepileptic Potential:
Recent structure-activity relationship (SAR) studies on related compounds indicate potential antiepileptic effects through modulation of potassium channels involved in neuronal excitability. Some analogs demonstrated low micromolar potency in inhibiting Slack potassium channels, which are implicated in epilepsy .

Case Studies

Case Study 1: Antibacterial Evaluation
In a study focused on the antibacterial efficacy of N-phenylacetamide derivatives, researchers synthesized various compounds and assessed their activity against Xanthomonas species. The findings revealed that certain derivatives not only inhibited bacterial growth but also caused significant morphological changes in bacterial cells, confirming their potential as novel antibacterial agents .

Case Study 2: Analgesic Activity
A preliminary investigation into the analgesic effects of this compound showed promising results in animal models, suggesting its potential application in treating chronic pain conditions. Further research is required to elucidate the precise mechanisms underlying these effects and to evaluate safety profiles.

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityUnique Features
(R)-2-amino-N-methyl-3-phenylpropanamide0.75Contains a methyl group, altering pharmacological profile.
2-Phenylacetamide1.00Lacks chirality; less specificity in biological activity.
(S)-N-(4-hydroxyphenyl)acetamide0.84Hydroxy group enhances solubility but alters interaction dynamics.
(S)-N-benzylacetamide0.84Benzyl substitution affects lipophilicity and receptor interactions.

The unique chiral structure of this compound contributes to its distinct biological activities compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-phenylacetamide, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodology : The compound is synthesized via reductive amination of 2-phenylglycine using sodium cyanoborohydride under controlled pH (6–7) and temperature (25–40°C) . Chiral purity is achieved using enantiomerically pure starting materials or chiral catalysts. For lab-scale synthesis, batch reactors with inert atmospheres (N₂/Ar) are recommended. Post-synthesis, purification via recrystallization (ethanol/water) or chiral HPLC (e.g., Chiralpak IA column) ensures >98% enantiomeric excess .
  • Critical Factors : Temperature >50°C risks racemization, while acidic conditions promote hydrolysis to 2-phenylglycine.

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves absolute configuration (e.g., (R)-enantiomer in PubChem entry) .
  • NMR Spectroscopy : Distinct ¹H-NMR signals for NH₂ (δ 5.2–5.5 ppm) and amide protons (δ 7.8–8.1 ppm) confirm functional groups .
  • Polarimetry : Specific rotation ([α]²⁵D) of +15.6° (R) vs. -15.6° (S) distinguishes enantiomers .

Q. What are the primary pharmacological targets of this compound, and how are these evaluated in vitro?

  • Key Targets :

  • NMDA Receptor Antagonism : Assessed via competitive binding assays (³H-MK-801 displacement in rat cortical membranes; IC₅₀ ~12 μM for (R)-enantiomer) .
  • Adenosine A1 Receptor Modulation : cAMP accumulation assays in HEK293 cells transfected with human A1 receptors (EC₅₀ ~25 μM) .
    • Experimental Design : Use radioligand binding for affinity and functional assays (e.g., electrophysiology) for efficacy.

Advanced Research Questions

Q. How does enantiomeric configuration (R vs. S) impact biological activity, and what strategies resolve contradictory data in existing studies?

  • Enantiomer-Specific Effects :

  • (R)-enantiomer shows 10-fold higher NMDA receptor affinity than (S) .
  • (S)-enantiomer exhibits stronger adenosine A1 agonism in neuroprotection models .
    • Resolving Contradictions :
  • Meta-Analysis : Apply Cochrane systematic review guidelines to evaluate study heterogeneity (e.g., species, dosage) .
  • Molecular Dynamics Simulations : Predict binding poses (e.g., AutoDock Vina) to explain stereochemical selectivity .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound derivatives?

  • Methods :

  • QSAR Modeling : Use CoMFA/CoMSIA on datasets of substituted derivatives to correlate substituent effects (e.g., electron-withdrawing groups on phenyl ring enhance NMDA affinity) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design .

Q. How can nanoparticle-catalyzed reactions optimize the synthesis of this compound derivatives?

  • Innovative Synthesis :

  • ZnO Nanoparticle-Catalyzed Ugi Reaction : Achieves 85% yield of 2-arylamino-2-phenylacetimidamide in aqueous media (room temperature, 12 hr) . Hydrolysis with I₂–SDS–water yields this compound.
  • Advantages : Enhanced atom economy, reduced waste vs. traditional methods .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting efficacy of this compound in pain management models?

  • Key Variables :

  • Enantiomer Purity : Studies using racemic mixtures vs. pure enantiomers yield divergent results .
  • Dosage Regimens : Subchronic dosing (e.g., 10 mg/kg/day for 7 days) shows sustained analgesia, while acute doses (50 mg/kg) may induce tolerance .
    • Resolution : Standardize enantiomer ratios and dosing protocols in preclinical testing.

Q. Methodological Tables

Table 1: Comparative Pharmacological Profiles of (R)- and (S)-2-Amino-2-phenylacetamide

Property(R)-Enantiomer(S)-Enantiomer
NMDA IC₅₀12 μM120 μM
A1 Receptor EC₅₀50 μM25 μM
Antidepressant Efficacy+++ (Tail suspension test)+

Table 2: Key Synthetic Methods

MethodYieldPurityScale
Reductive Amination75%>98% eeLab (1–10 g)
ZnO-NP Ugi Reaction85%RacemicLab (100 mg)

Properties

IUPAC Name

2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863871
Record name 2-Amino-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-63-0
Record name 2-Amino-2-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-2-phenyl-
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Record name 2-Amino-2-phenylacetamide
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Record name 2-amino-2-phenylacetamide
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Synthesis routes and methods

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(4-Aminophenyl)azanium
2-Amino-2-phenylacetamide
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
2-Amino-2-phenylacetamide
(4-Aminophenyl)azanium
2-Amino-2-phenylacetamide
(4-Aminophenyl)azanium
2-Amino-2-phenylacetamide
(4-Aminophenyl)azanium
2-Amino-2-phenylacetamide
(4-Aminophenyl)azanium
2-Amino-2-phenylacetamide

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